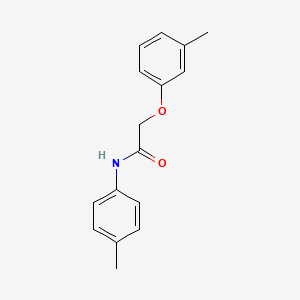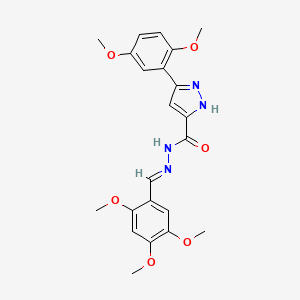![molecular formula C13H10N2O4S B11696251 2-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid CAS No. 88744-70-1](/img/structure/B11696251.png)
2-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(2-ニトロフェニル)スルファニル]アミノ}安息香酸は、ニトロフェニル基、スルファニル基、およびアミノ安息香酸部分を特徴とする有機化合物です。
準備方法
合成経路と反応条件
2-{[(2-ニトロフェニル)スルファニル]アミノ}安息香酸の合成は、一般的に、2-ニトロアニリンと2-メルカプト安息香酸を特定の条件下で反応させることにより行われます。この反応は通常、エタノールなどの適切な溶媒と、トリエチルアミンなどの触媒の存在下で行われます。反応混合物を加熱すると、目的の生成物の生成が促進されます。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、より大規模で行われます。連続フロー反応器や最適化された反応条件を使用すると、生成物の収率と純度を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術を用いて、高純度の2-{[(2-ニトロフェニル)スルファニル]アミノ}安息香酸を得ることができます。
化学反応の分析
反応の種類
2-{[(2-ニトロフェニル)スルファニル]アミノ}安息香酸は、以下を含むさまざまな化学反応を起こします。
酸化: ニトロフェニル基は、ニトロソまたはニトロ誘導体を形成するように酸化されます。
還元: ニトロ基は、パラジウム触媒の存在下での水素ガスなどの還元剤を使用して、アミノ基に還元されます。
置換: スルファニル基は、求核置換反応に関与し、さまざまな誘導体の形成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: パラジウム触媒を用いた水素ガスや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 求核置換反応は、通常、ハロアルカンやアシルクロリドなどの試薬を含みます。
生成される主要な生成物
酸化: ニトロソまたはニトロ誘導体の生成。
還元: アミノ誘導体の生成。
置換: 使用する求核試薬に応じて、さまざまな置換誘導体の生成。
科学研究への応用
2-{[(2-ニトロフェニル)スルファニル]アミノ}安息香酸は、科学研究にいくつかの応用があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: そのユニークな官能基のために、生化学プローブとしての可能性について調査されています。
医学: 抗菌作用や抗がん作用を含む、潜在的な治療効果について調査されています。
工業: 新規材料の開発や、染料や顔料の合成における中間体として利用されています。
科学的研究の応用
2-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
作用機序
2-{[(2-ニトロフェニル)スルファニル]アミノ}安息香酸の作用機序には、特定の分子標的との相互作用が含まれます。ニトロフェニル基は酸化還元反応を起こすことができ、スルファニル基はチオール含有生体分子と共有結合を形成することができます。これらの相互作用は、さまざまな生化学経路を調節し、化合物の観察された効果につながります。
類似の化合物との比較
類似の化合物
2-{[(2-アミノフェニル)スルファニル]アミノ}安息香酸: ニトロ基ではなくアミノ基を持つ同様の構造。
2-{[(2-クロロフェニル)スルファニル]アミノ}安息香酸: ニトロ基ではなくクロロ基を持つ同様の構造。
独自性
2-{[(2-ニトロフェニル)スルファニル]アミノ}安息香酸は、異なる酸化還元特性と潜在的な生物活性を与えるニトロフェニル基の存在により、ユニークです。ニトロフェニル基とスルファニル基の組み合わせにより、研究と産業におけるさまざまな用途に適した汎用性の高い化合物になります。
類似化合物との比較
Similar Compounds
2-{[(2-Aminophenyl)sulfanyl]amino}benzoic acid: Similar structure but with an amino group instead of a nitro group.
2-{[(2-Chlorophenyl)sulfanyl]amino}benzoic acid: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid is unique due to the presence of the nitrophenyl group, which imparts distinct redox properties and potential biological activities. The combination of the nitrophenyl and sulfanyl groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
88744-70-1 |
|---|---|
分子式 |
C13H10N2O4S |
分子量 |
290.30 g/mol |
IUPAC名 |
2-[(2-nitrophenyl)sulfanylamino]benzoic acid |
InChI |
InChI=1S/C13H10N2O4S/c16-13(17)9-5-1-2-6-10(9)14-20-12-8-4-3-7-11(12)15(18)19/h1-8,14H,(H,16,17) |
InChIキー |
FWTUVJGMKKXNEF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)NSC2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)-](/img/structure/B11696169.png)
![(2E)-2-(2,4-dichlorobenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11696173.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11696178.png)
![(4Z)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696184.png)

![ethyl 2-({[(4-nitrophenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11696199.png)
![4-bromo-N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B11696205.png)

![(2Z,5Z)-5-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11696222.png)
![ethyl 5-acetyl-2-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]-4-methylthiophene-3-carboxylate](/img/structure/B11696223.png)
![N-[(E)-(4-bromophenyl)methylidene]-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B11696235.png)
![4-Methyl-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-3-nitrobenzamide](/img/structure/B11696241.png)
![2-[2-(furan-2-ylmethylidene)hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B11696258.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(2,3-diphenyl-1H-indol-1-yl)propanehydrazide](/img/structure/B11696270.png)
